molecular formula C₁₃H₁₈O B1142093 4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one CAS No. 1203-08-3

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one

Cat. No.: B1142093
CAS No.: 1203-08-3
M. Wt: 190.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is a sesquiterpenoid.

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWCASOGCPOGJP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880769
Record name 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-08-3
Record name 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60880769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dehydro-β-ionone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF34T7DB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the significance of dehydro-beta-ionone in the context of vitamin A research?

A1: Dehydro-beta-ionone, also known as 3,4-dehydro-beta-ionone, plays a crucial role in the formation of vitamin A2 (3,4-dehydroretinal). Research shows that certain fish species can convert specific carotenoids, like 3,4-dehydro-3'-hydroxy-beta-carotene, primarily into vitamin A2 []. This conversion pathway highlights the importance of dehydro-beta-ionone as a structural component in the formation of this essential vitamin in aquatic organisms.

Q2: Are there any known examples of microorganisms modifying the dehydro-beta-ionone structure?

A2: While the provided abstracts don't mention microbial modification of dehydro-beta-ionone itself, a study focusing on alpha-ionone, a closely related compound, demonstrates the bioconversion capabilities of microorganisms. Aspergillus niger JTS 191 can transform alpha-ionone into various hydroxylated and oxidized derivatives []. This finding suggests the possibility of similar microbial transformations occurring with dehydro-beta-ionone, opening avenues for exploring its bioconversion potential.

Q3: Has dehydro-beta-ionone been identified in plants, and if so, what potential roles might it play?

A3: Yes, dehydro-beta-ionone has been found in the leaves of Albizia procera, a tree species commonly used for shade in tea plantations []. This study highlights the presence of various compounds with potential insect-attracting or pesticidal properties in these trees. While the specific role of dehydro-beta-ionone wasn't investigated in this context, its presence suggests potential ecological functions related to plant-insect interactions.

Q4: What are the structural characteristics of dehydro-beta-ionone?

A4: Dehydro-beta-ionone (4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one) possesses a cyclic ketone structure. While specific spectroscopic data wasn't provided in the abstracts, its structure suggests characteristic signals in NMR and IR spectra. Further research focusing on NMR studies of geometric isomers of 3-dehydro-beta-ionone can provide detailed insights into its structural features [].

Q5: What is the historical context of research on dehydro-beta-ionone?

A5: The synthesis of dehydro-beta-ionone dates back to at least the mid-20th century []. Early research focused on understanding its chemical synthesis and structural properties, as evidenced by studies on its photochemical reactions [] and conformational analysis using NMR []. Later research explored its role as a model compound for vitamin A2 [], highlighting its importance in understanding the structure and function of this essential nutrient.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.